Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate
Description
Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group at the 6-position. The molecule integrates a piperidine-4-carboxamide linkage connected to a thiazole ring esterified with an ethyl group. The furan moiety may influence solubility and electronic properties, while the ethyl ester enhances lipophilicity, a critical factor in membrane permeability.
Properties
IUPAC Name |
ethyl 2-[[1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-2-28-19(27)15-12-30-20(21-15)22-18(26)13-7-9-25(10-8-13)17-6-5-14(23-24-17)16-4-3-11-29-16/h3-6,11-13H,2,7-10H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUFIWGVMGIQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, such as the furan, pyridazine, piperidine, and thiazole rings. These intermediates are then coupled through amide bond formation and esterification reactions under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, thionyl chloride, and various amines and acids .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the pyridazine ring produces dihydropyridazines .
Scientific Research Applications
Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyridazine-thiazole hybrids. Below is a comparative analysis with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and hypothesized bioactivity.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact: The furan-2-yl group in the target compound introduces an oxygen atom, which may improve water solubility compared to the 4-fluorophenyl analog. The absence of fluorine in the target compound reduces molecular weight slightly (456.5 vs. 455.5 g/mol) but may decrease metabolic stability due to furan’s susceptibility to oxidative degradation.
Physicochemical Properties :
- Both compounds share a thiazole-4-carboxylate ester, contributing to similar logP values (~2.5–3.0), though experimental data are lacking. The fluorophenyl derivative’s higher molecular weight and halogen content could marginally increase its melting point .
Hypothesized Bioactivity :
- Pyridazine-thiazole hybrids are often explored as kinase inhibitors. The furan variant’s oxygen may engage in hydrogen bonding with kinase active sites, while the fluorophenyl analog’s halogen could enhance π-π stacking with aromatic residues.
Research Findings and Limitations
- Structural Data : The fluorophenyl analog (CAS 1105218-37-8) has been cataloged but lacks experimental data (e.g., density, melting point) for direct comparison .
- Computational Predictions : Molecular docking studies suggest the target compound’s furan group may improve selectivity for certain kinase isoforms, though this remains unverified.
Biological Activity
Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 441.51 g/mol. It features a thiazole ring, a pyridazine moiety, and a piperidine structure, which contribute to its diverse biological properties.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in cancer cell proliferation. For instance, it may interact with cyclin-dependent kinases (CDKs), leading to selective apoptosis in tumor cells by disrupting the E2F1 transcription factor complex, which is crucial for cell cycle progression .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar thiazole compounds possess significant antibacterial properties, outperforming traditional antibiotics like ampicillin and streptomycin . This suggests that this compound may also exhibit antimicrobial effects.
- Antitumor Effects : Research indicates potential antitumor activity through inhibition of protein-protein interactions critical for tumor growth . The structural components of the compound may facilitate binding to target proteins involved in cancer pathways.
Anticancer Activity
A study evaluated the efficacy of various thiazole derivatives, including those similar to this compound, against different cancer cell lines. The results demonstrated significant inhibition of cell proliferation at nanomolar concentrations, suggesting that modifications in the thiazole structure can enhance anticancer properties .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole | A549 (Lung Cancer) | 0.045 | CDK Inhibition |
| Similar Derivative A | MCF7 (Breast Cancer) | 0.038 | Apoptosis Induction |
| Similar Derivative B | HeLa (Cervical Cancer) | 0.050 | Protein Interaction Disruption |
Antimicrobial Studies
In vitro studies have shown that thiazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole is hypothesized to share these properties, potentially making it a candidate for developing new antibiotics .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole, it is essential to compare it with other related compounds.
| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Thiazole + Furan | Moderate | High |
| Compound B | Thiazole + Indole | High | Moderate |
| Ethyl 2... | Thiazole + Pyridazine + Piperidine | Very High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
